molecular formula C7H2F5I B2473504 2,3-Difluoro-6-iodobenzotrifluoride CAS No. 1934488-27-3

2,3-Difluoro-6-iodobenzotrifluoride

Cat. No.: B2473504
CAS No.: 1934488-27-3
M. Wt: 307.989
InChI Key: BBNLTTHZNFOIQW-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodobenzotrifluoride is an organofluorine compound with the molecular formula C7H2F5I. It is characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-iodobenzotrifluoride typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,3-difluorobenzotrifluoride using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-iodobenzotrifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds or alkynes .

Scientific Research Applications

2,3-Difluoro-6-iodobenzotrifluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodobenzotrifluoride depends on its specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom’s ability to participate in coupling reactions. These properties enable the compound to act as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-iodobenzotrifluoride is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1,2-difluoro-4-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNLTTHZNFOIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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